9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Description
Properties
IUPAC Name |
9-propan-2-yl-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-5-3-6-11-12(14)7-4-8-15-13(10)11/h3,5-6,9H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUHRNUKLNWYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization
- Starting from appropriately substituted phenoxyacetic acid derivatives, cyclization is induced by treatment with strong bases such as lithium hydride, sodium hydride, lithium tert-butoxide, or potassium tert-butoxide.
- The reaction is carried out in inert solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from -70 °C up to the solvent’s boiling point.
- After completion, the reaction mixture is quenched with ice water, precipitating the lithium salt of the benzoxepin-dione.
- The precipitate is filtered and acidified with inorganic acids (e.g., hydrochloric acid, sulfuric acid, or acetic acid) to liberate the free 2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione compound.
- Purification is achieved by recrystallization from solvents such as cyclohexane or chloroform/ether mixtures.
| Parameter | Details |
|---|---|
| Base | Lithium hydride, sodium hydride, or tert-butoxides |
| Solvent | Dimethylformamide or tetrahydrofuran |
| Temperature | -70 °C to boiling point of solvent |
| Workup | Quenching with ice water, acidification |
| Purification | Recrystallization from cyclohexane or chloroform/ether |
Yield example: 46% for 2,3,4,5-tetrahydro-7-bromo-1-benzoxepine-3,5-dione with melting point 110-112 °C.
Conversion to this compound
- The benzoxepin-3,5-dione intermediates can be converted to the corresponding 1-benzoxepin-5-one derivatives by reaction with amines or by selective reduction.
- Amination is performed by reacting the dione with primary or secondary amines (e.g., methylamine, dimethylaminoethylamine) in inert solvents such as dichloromethane or toluene.
- Catalytic amounts of acids such as p-toluenesulfonic acid or formic acid can promote the reaction.
- Reaction temperatures vary from -20 °C to 80 °C depending on the amine and solvent system.
- The product is isolated by filtration and purified by recrystallization or chromatography.
Typical Reaction Conditions for Amination:
| Parameter | Details |
|---|---|
| Amines | Methylamine, dimethylaminoethylamine, etc. |
| Solvent | Dichloromethane, toluene |
| Catalyst | p-Toluenesulfonic acid, formic acid |
| Temperature | -20 °C to 80 °C |
| Purification | Filtration, recrystallization, chromatography |
Yield example: 88% for 3-(β-dimethylamino-ethyl-amino)-1-benzoxepin-5(2H)-one with mp 100-101 °C.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Yield Example | Notes |
|---|---|---|---|---|---|
| Base-mediated cyclization | Lithium hydride, sodium hydride, or tert-butoxides | DMF, THF | -70 °C to reflux | ~46% (bromo derivative) | Precipitation of lithium salt, acid workup |
| Alkylation (optional) | Isopropyl halides, strong base | Inert solvents | Room temp to reflux | Not explicitly reported | Can be avoided by using substituted precursors |
| Amination to benzoxepin-5-one | Primary/secondary amines, acid catalyst | Dichloromethane, toluene | -20 °C to 80 °C | Up to 88% | Catalytic acid promotes reaction |
| Purification | Recrystallization, chromatography | Cyclohexane, chloroform, ether | Ambient | - | Ensures product purity |
Additional Notes and Research Findings
- The choice of base and solvent critically affects the yield and purity of the tetrahydrobenzoxepin intermediates.
- Using lithium salts and non-polar solvents such as toluene or petroleum ether facilitates the isolation of intermediates by precipitation.
- Acidification with mineral acids liberates the free benzoxepin-dione from its lithium salt.
- Amination reactions proceed efficiently with various amines, enabling structural diversification at the 3-position, which is adjacent to the 9-position substituent.
- The described methods are scalable and have been documented in multiple patents, confirming their robustness for pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzoxepine ring can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one has been investigated for its potential therapeutic effects. Its structural characteristics suggest possible interactions with biological targets relevant to various diseases.
Case Study: Antidepressant Activity
Research has indicated that derivatives of benzoxepin compounds exhibit antidepressant-like effects in animal models. A study demonstrated that modifications to the benzoxepin structure could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants.
Neuroscience
The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Organic Synthesis
Due to its unique chemical structure, this compound serves as a building block in organic synthesis.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Acylation | AlCl3 catalyst; reflux | 85 |
| Nucleophilic Substitution | KOH; ethanol | 90 |
These pathways illustrate the compound's utility in synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Substituent Variations
The benzoxepinone core allows diverse functionalization. Key analogs and their substituent effects are summarized below:
*Note: The molecular formula for (C₉H₁₀ClF₂NO) appears inconsistent with the benzoxepin structure; this may reflect a reporting error.
Electronic and Steric Effects
- Electron-Donating Groups (EDGs) : Methyl and isopropyl groups () donate electrons sterically, possibly stabilizing transition states in catalysis .
- Noncovalent Interactions: Fluorine and pyridinyl groups () facilitate hydrogen bonding and π-stacking, critical for target binding in drug design . Computational tools like Multiwfn () and methods from can map these interactions .
Biological Activity
9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, also known as 9-isopropyl-3,4-dihydro-1-benzoxepin-5(2H)-one, is a compound belonging to the benzoxepin family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O2, with a molecular weight of 204.27 g/mol. The compound features a tetrahydrobenzoxepin ring structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 9-isopropyl-3,4-dihydro-1-benzoxepin-5(2H)-one |
| InChI Key | SCUHRNUKLNWYTB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that this compound may modulate enzyme activities and influence signal transduction pathways. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to cancer progression.
- Receptor Binding : It may interact with receptors involved in neurotransmission and other cellular processes.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of benzoxepin derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Inhibition of PARP Enzymes
A related study examined the inhibitory effects of benzoxepin derivatives on PARP (Poly ADP-ribose polymerase) enzymes. The findings indicated that certain derivatives exhibited significant anticancer activity by inducing apoptosis in cancer cells:
| Compound | IC50 (nM) |
|---|---|
| Compound 11b | 19.24 ± 1.63 (PARP-1) |
| Rucaparib | 23.88 ± 2.90 (PARP-1) |
These results suggest that benzoxepin derivatives could serve as potential PARP inhibitors in cancer therapy .
Central Nervous System Activity
Some derivatives of benzoxepins have shown activity on the central nervous system (CNS). Pharmacological assessments indicated that these compounds might possess neuroactive properties that could be beneficial for treating neurological disorders .
Toxicological Profile
The safety and toxicity profile of this compound is crucial for its therapeutic application. Initial assessments indicate moderate toxicity levels; however, comprehensive toxicological studies are warranted to establish a clear safety profile.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves cyclization of substituted benzoxepin precursors. For example, analogous benzoxepin derivatives (e.g., 8-fluoro variants) are synthesized via Friedel-Crafts acylation or ketone reduction using reagents like lithium aluminum hydride (LiAlH4) under controlled temperatures (e.g., −5°C to 60°C) . Optimization includes adjusting solvent polarity, catalyst loading (e.g., Lewis acids), and reaction time to enhance yield and minimize side products.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups (e.g., ketone at C5, isopropyl substituent). Mass spectrometry (MS) confirms molecular weight .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles, critical for verifying stereochemistry .
Q. What analytical techniques are recommended for characterizing its stability under varying pH and temperature conditions?
- Methodology : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition points. pH-dependent degradation is monitored via UV-Vis spectroscopy in buffered solutions (pH 1–13) at 25–60°C .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes, receptors). Validation requires redocking native ligands to ensure root-mean-square deviation (RMSD) ≤ 2 Å . Molecular dynamics simulations (50–100 ns) assess binding stability in physiological conditions .
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
- Case Example : If NMR suggests a planar ketone group while DFT calculations predict slight puckering, variable-temperature NMR or X-ray crystallography can clarify conformational flexibility. SHELXL’s twinning analysis refines disordered crystal structures .
Q. What strategies address substituent effects on the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Hammett plots correlate substituent electronic effects (e.g., isopropyl vs. fluorine ) with reaction rates. Kinetic studies under inert atmospheres (argon/nitrogen) isolate steric vs. electronic contributions. LC-MS tracks intermediate formation in real-time .
Q. How can researchers mitigate crystal disorder during X-ray structure determination?
- Methodology : SHELXL’s PART and TWIN commands model disorder. High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection reduce thermal motion artifacts. For severe twinning, pseudo-merohedral twin refinement is applied .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
